molecular formula C25H37O4K B1662295 Oxprenoate potassium CAS No. 76676-34-1

Oxprenoate potassium

Katalognummer B1662295
CAS-Nummer: 76676-34-1
Molekulargewicht: 440.7 g/mol
InChI-Schlüssel: HXJITUGMCJCKCE-UYOQDFFISA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic steroidal antimineralocorticoid . It was never marketed, but its affinities for the steroid hormone receptors have been reported .


Molecular Structure Analysis

The molecular formula of Oxprenoate potassium is C25H37KO4 . Its average mass is 440.657 Da, and its monoisotopic mass is 440.232880 Da .


Physical And Chemical Properties Analysis

Oxprenoate potassium has a molecular formula of C25H37KO4 and a molecular weight of 440.7 g/mol .

Wissenschaftliche Forschungsanwendungen

Agriculture

  • Field : Agriculture
  • Application Summary : Potassium is indispensable for ensuring crop production, which in turn supports global food supply and safe farming practices . The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .
  • Methods of Application : Utilizing potassium-rich silicates could be a viable option to address the situation of potassium shortage . Nanomaterials are increasingly becoming part of people’s professional lives as a novel material category .
  • Results : This technology is gradually finding applications in agriculture to boost crop yields while reducing environmental pollution .

Energy Storage

  • Field : Energy Storage
  • Application Summary : Potassium on 2D SnC Sheets for Potential High-Performance Anodic Applications of Potassium-Ion Batteries .
  • Methods of Application : The structural, electronic, and electrochemical features of two-dimensional (2D) material, the so-called SnC monolayer, is investigated for anode applications employing first-principle calculations .
  • Results : As an anode material, monolayer SnC illustrates a low average open-circuit voltage of 0.415 V for KIBs with a high K storage capacity of 410 mAhg 1 .

Eigenschaften

IUPAC Name

potassium;3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O4.K/c1-4-5-16-14-17-15-18(26)6-10-23(17,2)19-7-11-24(3)20(22(16)19)8-12-25(24,29)13-9-21(27)28;/h15-16,19-20,22,29H,4-14H2,1-3H3,(H,27,28);/q;+1/p-1/t16-,19+,20+,22-,23+,24+,25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJITUGMCJCKCE-UYOQDFFISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(CCC(=O)[O-])O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337179
Record name Oxprenoate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxprenoate potassium

CAS RN

76676-34-1
Record name Oxprenoate potassium [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxprenoate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401337179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXPRENOATE POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/167NDD8MTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxprenoate potassium
Reactant of Route 2
Oxprenoate potassium
Reactant of Route 3
Oxprenoate potassium
Reactant of Route 4
Oxprenoate potassium
Reactant of Route 5
Oxprenoate potassium
Reactant of Route 6
Oxprenoate potassium

Citations

For This Compound
9
Citations
C Crochemore, J Lu, Y Wu, Z Liposits, N Sousa… - Molecular …, 2005 - nature.com
… : spironolactone ([7α-(acetylthio)-3-oxo-17α-pregn-4-ene-21 carbolactone]) (SPIRO); Sigma was used at between 10 −9 and 10 −5 M after solution in ethanol; oxprenoate potassium ((7α…
Number of citations: 245 www.nature.com
P Kolkhof, L Bärfacker - Journal of Endocrinology, 2017 - joe.bioscientifica.com
The cDNA of the mineralocorticoid receptor (MR) was cloned 30 years ago, in 1987. At that time, spirolactone, the first generation of synthetic steroid-based MR antagonists (MRAs), …
Number of citations: 212 joe.bioscientifica.com
EM Ninomiya, BJ Martynhak, JM Zanoveli… - Progress in Neuro …, 2010 - Elsevier
… (1995), who found that intracerebroventricular administration of RU 28318 (oxprenoate potassium), an MR antagonist, reduced immobility induced by reexposure to the shock-…
Number of citations: 66 www.sciencedirect.com
F Edelmann, V Holzendorf, R Wachter… - European journal of …, 2015 - Wiley Online Library
… Mineralocorticoid receptor (MR) antagonism with eplerenone and oxprenoate potassium inhibited aldosterone-induced increases in galectin-3 in primary rat aortic vascular smooth …
Number of citations: 194 onlinelibrary.wiley.com
S Yang, F Roselli, AV Patchev, S Yu… - Journal of Biological …, 2013 - ASBMB
… MR antagonist [100 nm]; MK801 (dizocilpine; non-competitive NMDAR antagonist) [10 μm]; NMDA (prototypic NMDAR agonist) [100 nm]; RU 28318 (RU 283; oxprenoate potassium …
Number of citations: 46 www.jbc.org
J Gallezot - 2005 - ageconsearch.umn.edu
Customs duties applied by the European Union on agricultural products differ greatly compared to WTO bound duties. This difference is essentially due to the importance of preferential …
Number of citations: 11 ageconsearch.umn.edu
L Jie - 2004 - repositorium.sdum.uminho.pt
Neural development is controlled by the temporal and spatial coordination of intrinsic and extrinsic factors that may be brain region-specific. In this work, the regulation of postnatal …
Number of citations: 1 repositorium.sdum.uminho.pt
RT Lumbers, N Martin, K Manoharan… - The Cochrane …, 2017 - ncbi.nlm.nih.gov
… (canrenoic acid or canrenone or eplerenone or finerenone or oxprenoate potassium or spironolactone or Aldactone or Contaren or Inspra or Luvion or Phanurane or Spiroletan).mp. …
Number of citations: 2 www.ncbi.nlm.nih.gov
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.